molecular formula C9H7Cl2NOS B2491856 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride CAS No. 2567495-61-6

3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride

Cat. No. B2491856
CAS RN: 2567495-61-6
M. Wt: 248.12
InChI Key: JNNKXMHADOUSHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific phenolic and thiazole derivatives. These reactions can be facilitated by various catalysts and under conditions that promote the formation of the desired chemical bond between the phenol and thiazole moieties. The exact synthesis method can vary depending on the substituents and the desired properties of the final compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride is determined using Density Functional Theory (DFT) calculations and X-ray crystallography. These methods provide detailed insights into the geometry of the molecule, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. Vibrational spectroscopy and potential energy distribution (PED) analysis further contribute to understanding the molecular structure by identifying fundamental vibrations within the molecule.

Chemical Reactions and Properties

Chemical reactions involving this compound can include substitutions, additions, and other transformations that alter the phenolic and thiazole parts of the molecule. These reactions are influenced by the compound's reactive sites, such as the hydroxyl group and the thiazole ring. The chemical properties, such as reactivity and stability, are dictated by the electronic structure, which can be analyzed through natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) studies.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, depend on the molecular structure and intermolecular interactions. Crystallography studies reveal the packing in the unit cell and the types of intermolecular interactions, such as hydrogen bonding, which influence the compound's physical state and thermal properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical characteristics, are closely related to the molecular structure. The presence of functional groups like the phenolic hydroxyl and the thiazole ring significantly impacts these properties. Theoretical calculations, such as DFT, provide insights into the compound's reactivity, including its potential as a ligand in molecular docking studies and its interactions with biological targets.

For further detailed study and scientific research on compounds like this compound, including their synthesis, molecular structure, and properties, the following references are invaluable:

  • (Viji et al., 2020) discusses molecular docking and quantum chemical calculations of a closely related compound, offering insights into its molecular structure and biological predictions.
  • (Mudsainiyan & Jassal, 2016) provides X-ray crystal structure analysis and DFT calculations of thiazolylphenol derivatives, highlighting the importance of intermolecular interactions.
  • (Güntepe et al., 2012) details the synthesis, molecular, and crystal structure analysis of a novel hydrazone derivative, offering comparative DFT and experimental data.

Scientific Research Applications

  • Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) explored the molecular structure and spectroscopic data of a compound closely related to 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride. They used Density Functional Theory (DFT) calculations and molecular docking to predict the biological effects of the molecule (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

  • Copper Complexes and Magnetic Properties : Sagar et al. (2017) discussed copper complexes with a Cu4O4 cubane core, derived from Schiff's base ligands related to this compound. These complexes showed interesting antiferromagnetic behavior and potential for phenoxazinone synthase-like activity (Sagar, Sengupta, Mota, Chattopadhyay, Espinosa Ferao, Rivière, Lewis, & Naskar, 2017).

  • Fluorophores for Aluminium(III) Detection : Lambert et al. (2000) conducted a study on fluorophores for selective Al3+ detection, using ligands containing the conjugated phenolic substituted thiazoline chromophore. This research is relevant for understanding the interactions and potential applications of similar compounds in detecting metal ions (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

  • Titanium and Zirconium Complexes in Polymerization : Jia and Jin (2009) explored the use of titanium and zirconium complexes with [N, O] ligands for ethylene polymerization. The ligands included structures similar to this compound, demonstrating the compound's relevance in catalysis and polymer science (Jia & Jin, 2009).

  • Corrosion Inhibition Studies : Farahati et al. (2019) presented a study on the synthesis of thiazoles as corrosion inhibitors for copper, highlighting the importance of thiazole derivatives in material science and their potential applications in protecting metals from corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-(2-Chloro-1,3-thiazol-4-yl)phenol;hydrochloride, also known as EN300-27699017, are currently under investigation. The compound belongs to the class of thiazoles, which are known to interact with a variety of biological targets . Thiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole compounds have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of EN300-27699017, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Thiazole derivatives, in general, have been found to exhibit a wide range of pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of EN300-27699017’s action are currently under investigation. Based on the known activities of thiazole derivatives, it can be speculated that EN300-27699017 may exert a variety of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name

3-(2-chloro-1,3-thiazol-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKXMHADOUSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSC(=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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